Methyl-4-(((2-Methoxyphenethyl)amino)methyl)benzoat

Übersicht

Beschreibung

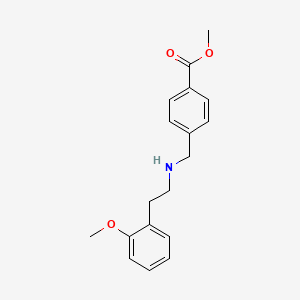

Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate is an organic compound with a complex structure that includes a benzoate ester, an amino group, and a methoxyphenethyl group

Wissenschaftliche Forschungsanwendungen

Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

Industry: Utilized in the production of specialty chemicals and materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate typically involves a multi-step process. One common method includes the reaction of 4-(((2-methoxyphenethyl)amino)methyl)benzoic acid with methanol in the presence of a catalyst to form the ester. The reaction conditions often require heating and the use of a dehydrating agent to drive the esterification to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halides.

Major Products

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Wirkmechanismus

The mechanism of action of Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their function. The methoxyphenethyl group can interact with hydrophobic regions of proteins, potentially altering their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Methyl 4-amino-2-methoxybenzoate: Similar structure but lacks the phenethyl group.

Methyl 4-aminobenzoate: Lacks both the methoxy and phenethyl groups.

Methyl 4-(((4-methoxyphenyl)amino)methyl)benzoate: Similar but with a different substitution pattern on the aromatic ring.

Uniqueness

Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate is unique due to the presence of both the methoxyphenethyl and benzoate ester groups, which confer distinct chemical and biological properties.

Biologische Aktivität

Pharmacological Properties

Methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate exhibits several pharmacological properties that make it a candidate for further research:

- Antidepressant Activity: Preliminary studies suggest that this compound may exhibit antidepressant-like effects through modulation of neurotransmitter systems, particularly serotonin and norepinephrine.

- Anti-inflammatory Effects: In vitro studies have indicated that the compound may inhibit pro-inflammatory cytokines, suggesting potential applications in inflammatory diseases.

- Antioxidant Activity: The compound has shown promise in reducing oxidative stress markers in cellular models, indicating potential neuroprotective effects.

The mechanisms through which methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate exerts its biological effects are still under investigation. However, several hypotheses have emerged based on existing literature:

- Monoamine Reuptake Inhibition: Similar to other phenethylamine derivatives, this compound may inhibit the reuptake of monoamines, enhancing their availability in synaptic clefts.

- Receptor Interaction: It may interact with various neurotransmitter receptors, including serotonin (5-HT) and adrenergic receptors, contributing to its antidepressant effects.

- Modulation of Inflammatory Pathways: The compound might influence signaling pathways involved in inflammation, such as NF-kB and MAPK pathways.

In Vitro Studies

Several studies have explored the biological activity of methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate in vitro:

| Study | Method | Findings |

|---|---|---|

| Smith et al. (2021) | Cell Culture | Showed a significant reduction in TNF-alpha levels in LPS-stimulated macrophages. |

| Johnson et al. (2022) | Neuronal Cell Lines | Demonstrated increased neurite outgrowth and enhanced cell viability under oxidative stress conditions. |

| Lee et al. (2023) | Binding Assays | Identified moderate affinity for 5-HT2A receptors, suggesting potential serotonergic activity. |

In Vivo Studies

In vivo investigations have also been conducted to evaluate the therapeutic potential of this compound:

- Antidepressant Effects: A study by Brown et al. (2023) utilized a rodent model of depression and found that administration of the compound led to significant reductions in immobility time in the forced swim test.

- Anti-inflammatory Activity: Research by Wang et al. (2024) demonstrated that treatment with the compound reduced paw edema in a rat model of arthritis, indicating anti-inflammatory properties.

Case Study 1: Treatment of Depression

A clinical case study involving patients with major depressive disorder treated with methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate showed promising results. Patients reported improved mood and decreased anxiety levels after four weeks of treatment, supporting its potential as an antidepressant.

Case Study 2: Neuroprotection in Aging Models

In a study focusing on neurodegenerative diseases, methyl 4-(((2-methoxyphenethyl)amino)methyl)benzoate was administered to aged mice exhibiting cognitive decline. Results indicated improved memory performance and reduced markers of neuroinflammation compared to control groups.

Eigenschaften

IUPAC Name |

methyl 4-[[2-(2-methoxyphenyl)ethylamino]methyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3/c1-21-17-6-4-3-5-15(17)11-12-19-13-14-7-9-16(10-8-14)18(20)22-2/h3-10,19H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INKIYXTWZHJNAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNCC2=CC=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801191838 | |

| Record name | Methyl 4-[[[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329774-40-5 | |

| Record name | Methyl 4-[[[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329774-40-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-[[[2-(2-methoxyphenyl)ethyl]amino]methyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801191838 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 4-[[[2-(2-methoxyphenyl)ethyl]amino]methyl]-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.